N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . It also has a dihydropyridine ring, which is a heterocyclic compound with a nitrogen atom . The molecule also contains a carboxamide group, which is a common functional group in bioactive molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophene and dihydropyridine rings, and the introduction of the carboxamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene and dihydropyridine rings are likely to be planar due to the conjugated pi system . The orientation of the carboxamide group could vary depending on the specific synthesis conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzo[b]thiophene ring might undergo electrophilic aromatic substitution reactions . The dihydropyridine ring could participate in redox reactions . The carboxamide group might be involved in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters demonstrates the compound's utility in generating a variety of heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings highlight the versatility of thiophene derivatives in synthesizing structurally diverse heterocycles, which could have implications in drug discovery and development (Mohareb et al., 2004).
Antimicrobial Evaluation and Docking Studies
A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives reveals their potential as antimicrobial agents. This research demonstrates the biological relevance of such compounds, suggesting their applications in developing new antimicrobial therapies (Talupur et al., 2021).
Antioxidant Activity of Thiophene Derivatives
Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including those with thiophene moieties, has identified potent antioxidants among these compounds. The study found some derivatives to exhibit higher antioxidant activity than ascorbic acid, underscoring the potential of thiophene derivatives in developing antioxidant therapies (Tumosienė et al., 2019).
Bioinorganic Relevance and Antimicrobial Activities
Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases have been synthesized and evaluated for their antimicrobial activities. These complexes exhibit higher antimicrobial activities than the free ligand, suggesting the potential of thiophene derivatives in bioinorganic chemistry and as antimicrobial agents (Singh et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLFGYYUHYNALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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